4-(tert-Butyl)-2-hydroxybenzoic acid

Description

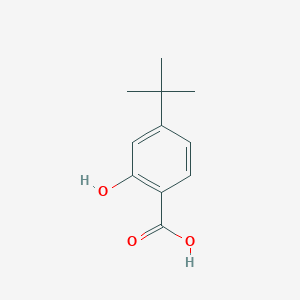

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZCCOKUEFEDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330839 | |

| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-63-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2-hydroxybenzoic acid (CAS No. 4578-63-6), a substituted salicylic acid derivative. This document is intended for researchers, chemists, and professionals in drug discovery and materials science. It details the compound's physicochemical properties, a validated synthesis methodology based on the Kolbe-Schmitt reaction, key applications, and essential safety protocols. The guide emphasizes the rationale behind the procedural steps, offering insights grounded in established chemical principles to ensure both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by a hydroxyl group positioned ortho to the carboxyl function and a bulky tert-butyl group para to the hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential applications, distinguishing it from its isomers such as 4-tert-butylbenzoic acid.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 4578-63-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Hydroxy-4-tert-butylbenzoic acid | N/A |

| Appearance | White to off-white crystalline solid (Expected) | N/A |

| Melting Point | Data not available. For comparison, 4-tert-butylbenzoic acid melts at 164.5-165.5 °C.[2] | N/A |

| Boiling Point | Data not available. Subject to decomposition upon strong heating. | N/A |

| Solubility | Expected to be poorly soluble in water but soluble in polar organic solvents like alcohols, ethers, and acetone, similar to related hydroxybenzoic acids.[2][3] | N/A |

Synthesis Pathway: The Kolbe-Schmitt Reaction

The most industrially viable and direct route to synthesizing hydroxylated benzoic acids is the Kolbe-Schmitt reaction.[3] This process involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure. The choice of alkali metal cation is critical for directing the regioselectivity of the carboxylation. While sodium phenoxide tends to favor ortho-carboxylation (yielding salicylic acid), the use of potassium phenoxide generally directs the carboxylation to the para position.

For the synthesis of this compound, the starting material is 4-tert-butylphenol. The bulky tert-butyl group at the para position effectively blocks that site, thereby directing the carboxylation to one of the ortho positions relative to the hydroxyl group.

Reaction Mechanism

The reaction proceeds through several key stages:

-

Phenoxide Formation: 4-tert-butylphenol is deprotonated by a strong base (e.g., potassium hydroxide) to form the potassium 4-tert-butylphenoxide salt. This step is crucial as the phenoxide ion is a much more powerful nucleophile than the neutral phenol.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. A transient complex is formed between the phenoxide and CO₂.

-

Carboxylation and Rearrangement: The complex rearranges to form the potassium salt of this compound.

-

Acidification: The reaction mixture is treated with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate salt, precipitating the final product.

Visualized Synthesis Workflow

Caption: Kolbe-Schmitt synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on established procedures for the Kolbe-Schmitt reaction and should be adapted and optimized under controlled laboratory conditions.[4][5]

-

Preparation of Phenoxide: In a high-pressure autoclave reactor, charge 4-tert-butylphenol (1.0 eq). Under an inert nitrogen atmosphere, add finely powdered potassium hydroxide (1.1 eq). Heat the mixture gradually to 150-160 °C with stirring to form the potassium phenoxide and drive off the water formed during the reaction. A vacuum can be applied to ensure complete removal of water.

-

Rationale: Anhydrous conditions are critical. The presence of water can consume the phenoxide and interfere with the carboxylation process. An excess of base ensures complete conversion of the phenol.

-

-

Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide to 100-120 atm. Increase the temperature to 180-200 °C and maintain with vigorous stirring for 4-6 hours.

-

Rationale: High pressure is necessary to increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards the carboxylated product. The elevated temperature provides the activation energy for the reaction.

-

-

Work-up and Isolation: After cooling the reactor to room temperature and venting the excess CO₂ pressure, dissolve the solid reaction mass in hot water. Transfer the resulting aqueous solution to a separate vessel.

-

Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid or hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will cause the this compound to precipitate out of the solution.

-

Rationale: The product is a carboxylic acid and is largely insoluble in acidic aqueous media. Acidification converts the soluble carboxylate salt into the neutral, insoluble acid form.

-

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Applications and Significance

While specific applications for this compound are specialized, its structural motifs suggest its utility in several high-value areas:

-

Protein Degradation (PROTACs): This molecule is listed as a "Protein Degrader Building Block".[1] In the field of targeted protein degradation, small molecules are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The substituted salicylic acid scaffold is a key component of certain molecular glues and PROTACs (Proteolysis-Targeting Chimeras), making this compound a valuable intermediate for synthesizing novel therapeutics.

-

Polymer and Materials Science: As a derivative of p-tert-butylphenol, it can serve as a monomer or modifier in the synthesis of specialty polymers and resins. The combination of the carboxylic acid and hydroxyl groups allows for polyester formation, while the tert-butyl group can enhance solubility in organic media and improve thermal stability.

-

UV Absorbers and Antioxidants: Hydroxybenzoic acid derivatives are precursors to compounds used as UV stabilizers and antioxidants in plastics, coatings, and cosmetic formulations.[2] The phenolic hydroxyl group is key to antioxidant activity, while the overall structure can be modified to absorb UV radiation effectively.

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy:

-

tert-Butyl Protons: A sharp singlet peak would appear in the upfield region (~1.3 ppm), integrating to 9 hydrogens.

-

Aromatic Protons: Three protons would be present in the aromatic region (typically 6.8-8.0 ppm), showing a characteristic splitting pattern determined by their ortho, meta, and para relationships.

-

Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the phenolic -OH and carboxylic acid -COOH protons would be observed. Their chemical shifts can vary significantly depending on the solvent and concentration due to hydrogen bonding.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretching: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group. A sharper phenolic O-H stretch may also be visible.[6]

-

C=O Stretching: A strong, sharp absorption peak characteristic of the carboxylic acid carbonyl group should appear around 1680-1710 cm⁻¹.[6]

-

C-O Stretching & Aromatic C=C: Absorptions in the 1200-1320 cm⁻¹ and 1450-1600 cm⁻¹ regions would confirm the C-O and aromatic ring structures.[6]

-

Safety and Handling

No specific GHS classification is available for this compound. However, based on data for closely related compounds like 4-hydroxybenzoic acid and 4-tert-butylbenzoic acid, the following precautions are advised.[7]

-

Hazard Classification (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust. May form combustible dust concentrations in air.[7]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential, particularly in the synthesis of advanced therapeutics like protein degraders. Its synthesis is accessible through the well-understood Kolbe-Schmitt reaction, leveraging 4-tert-butylphenol as a readily available starting material. The unique substitution pattern provides a platform for creating complex molecules for applications in medicine and material science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fishersci.com [fishersci.com]

Introduction: The Significance of 4-(tert-Butyl)-2-hydroxybenzoic Acid

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2-hydroxybenzoic Acid

This compound, a substituted derivative of salicylic acid, is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its structure, featuring a bulky tert-butyl group para to the alkyl substituent and a hydroxyl group ortho to the carboxylic acid, imparts unique physicochemical properties that are leveraged in various applications. The primary challenge in its synthesis lies in achieving precise regiocontrol of the carboxylation step on the substituted phenol precursor, 4-tert-butylphenol. This guide provides an in-depth exploration of the principal synthetic methodologies, focusing on the underlying chemical principles, process optimization, and practical execution for researchers and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: The Kolbe-Schmitt Reaction

The most established and industrially relevant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1] This process involves the direct carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[2]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] The choice of the counter-ion (e.g., sodium vs. potassium) is a critical determinant of the final product's isomeric distribution.

-

Phenoxide Formation: The starting material, 4-tert-butylphenol, is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-tert-butylphenoxide.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon of CO2. When using sodium phenoxide, the sodium ion is believed to form a chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide molecule. This coordination pre-organizes the transition state, sterically and electronically favoring the attack at the ortho position.[3]

-

Rearomatization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the sodium salicylate. A final acidification step protonates the carboxylate and phenoxide groups to yield the desired this compound.

dot

Caption: Mechanism of the ortho-selective Kolbe-Schmitt reaction.

Process Optimization and Mitigation of Side Reactions

While robust, the Kolbe-Schmitt reaction requires careful control of conditions to maximize yield and purity.

-

Temperature and Pressure: Typical conditions involve heating to 125-150°C under a CO2 pressure of 5-100 atm.[2] Higher temperatures can lead to the thermodynamically more stable para-isomer or decomposition.

-

Atmosphere: A critical, often overlooked, parameter is the exclusion of oxygen. In the presence of oxygen, the phenoxide radical can form, leading to oxidative coupling and the generation of biphenyl-diol impurities.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen) before introducing CO2 is essential to suppress this side reaction, which can dramatically reduce yields.[4]

-

Solvent: While often performed neat, high-boiling point solvents can be used. Recent studies in DMSO have shown that the reaction can proceed under different conditions, sometimes favoring the para-product depending on the cation and additives.[5]

Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation

Objective: To synthesize this compound from 4-tert-butylphenol.

Materials:

-

4-tert-Butylphenol (1.0 eq)

-

Sodium Hydroxide (1.1 eq)

-

Carbon Dioxide (gas, high pressure)

-

Hydrochloric Acid (concentrated)

-

Toluene or other suitable high-boiling solvent

-

High-pressure autoclave reactor with mechanical stirring and temperature control

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

-

Reagent Loading: Charge the autoclave with 4-tert-butylphenol and sodium hydroxide. If using a solvent, add it at this stage.

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-4 cycles) to remove all oxygen.

-

Phenoxide Formation: Heat the mixture to 130-140°C with stirring to dehydrate and form the anhydrous sodium phenoxide.

-

Carboxylation: Pressurize the reactor with carbon dioxide to 5-7 atm. Heat the reaction mixture to 150-160°C and maintain for 4-6 hours. Monitor the pressure, as it will decrease as CO2 is consumed.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

-

Workup: Transfer the solid reaction mass to a beaker containing water. Stir until the sodium salt of the product is fully dissolved.

-

Purification: Filter the aqueous solution to remove any insoluble impurities. Transfer the filtrate to a clean vessel and cool in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

-

Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Alternative Pathway: Palladium-Catalyzed C–H Carboxylation

Modern organometallic chemistry offers a more sophisticated and highly selective alternative to the classical Kolbe-Schmitt reaction. Palladium-catalyzed C–H activation and carboxylation provides a route to salicylic acids under milder conditions with excellent functional group tolerance.[1]

Methodology and Rationale

This pathway transforms the challenge from controlling an electrophilic aromatic substitution to a directed, metal-catalyzed C-H functionalization.

-

Hydroxyl Group Protection/Direction: The phenolic hydroxyl group is first converted into a silanol directing group. This is a temporary modification that positions the palladium catalyst in close proximity to the ortho C-H bonds.

-

Directed C–H Activation: In the presence of a palladium(II) catalyst (e.g., Pd(OAc)2), an oxidant, and a ligand, the palladium selectively activates and cleaves one of the ortho C-H bonds, forming a palladacycle intermediate.

-

Carboxylation: This intermediate reacts with carbon monoxide (CO), which serves as the carboxyl source, via migratory insertion to form an acyl-palladium species.

-

Reductive Elimination & Desilylation: Reductive elimination releases the silylated carboxylic acid, regenerating the active palladium catalyst. A final, simple desilylation step (e.g., with TBAF) removes the silanol protecting group to yield the final product.

dot

Caption: General workflow for silanol-directed C-H carboxylation.

Comparative Analysis of Synthesis Pathways

The choice of synthesis route depends on the specific requirements of the project, including scale, purity requirements, and available equipment.

| Parameter | Kolbe-Schmitt Reaction | Pd-Catalyzed C-H Carboxylation |

| Starting Materials | 4-tert-butylphenol, NaOH, CO2 | 4-tert-butylphenol, Silylating Agent, Pd Catalyst, CO |

| Selectivity | Moderate to Good (Ortho vs. Para) | Excellent (Ortho) |

| Conditions | Harsh (High Temp. & Pressure) | Mild (Lower Temp., ~1 atm CO) |

| Scalability | Excellent; Industrially proven | Challenging; Catalyst cost and removal |

| Substrate Scope | Limited to robust phenols | Broad; High functional group tolerance |

| Key Advantage | Low reagent cost; Scalable | High selectivity; Mild conditions |

| Key Disadvantage | Harsh conditions; Side reactions | High catalyst cost; Multi-step process |

Conclusion

The synthesis of this compound is most practically achieved via the Kolbe-Schmitt reaction, a time-tested method that is both economical and scalable. Success hinges on the careful control of reaction parameters, particularly the exclusion of oxygen to prevent side reactions and the use of a sodium base to ensure ortho-selectivity. For laboratory-scale synthesis of complex analogues or when functional group tolerance is paramount, modern palladium-catalyzed C-H carboxylation offers a powerful, albeit more expensive, alternative with superior selectivity and milder conditions. The continued development of more efficient and recyclable catalysts may soon make such advanced methods viable on an industrial scale.

References

- 1. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 4-(tert-Butyl)-2-hydroxybenzoic acid

An In-depth Technical Guide to 4-(tert-Butyl)-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 4578-63-6) is a substituted aromatic carboxylic acid, belonging to the family of salicylic acid derivatives.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bulky tert-butyl group, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive technical overview of these properties, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, reactivity, and key experimental methodologies. Understanding these core attributes is crucial for its effective utilization as a building block in organic synthesis and for the development of novel chemical entities.

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. This compound is a derivative of salicylic acid (2-hydroxybenzoic acid) with a tert-butyl substituent at the C4 position of the benzene ring.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 4578-63-6[1]

-

Synonyms: 2-Hydroxy-4-tert-butylbenzoic acid, 4-(1,1-dimethylethyl)-2-hydroxybenzoic acid[2]

Physicochemical Properties

The physical properties of the compound influence its handling, formulation, and reaction conditions. The interplay between the polar hydroxyl and carboxyl groups and the nonpolar tert-butyl group defines its solubility and thermal behavior.

| Property | Value | Source |

| Appearance | White to pale yellow solid/powder | [3] (analogue) |

| Melting Point | Data not explicitly available; Isomer 4-tert-butylbenzoic acid melts at 164.5-165.5 °C. | [4] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like DMSO and Methanol. | [3] (analogue) |

| pKa | Data not explicitly available; The parent compound, 4-hydroxybenzoic acid, has a pKa of 4.54. The tert-butyl group's electron-donating nature may slightly increase this value. | [5] |

Expert Insights: The low water solubility is expected due to the large, hydrophobic tert-butyl group, which dominates the molecule's character despite the presence of two polar functional groups. For experimental work, solvents like ethanol, methanol, DMSO, or ethyl acetate are more appropriate. The melting point is anticipated to be relatively high for a molecule of its size, a common trait for aromatic carboxylic acids due to strong intermolecular hydrogen bonding between the carboxyl groups.

Spectroscopic and Analytical Profile

Spectroscopic data provides an unambiguous fingerprint for molecular identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

-

A singlet around 1.3 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A set of signals in the aromatic region (6.8-7.8 ppm ) for the three protons on the benzene ring. Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet.

-

Two broad singlets at lower fields (>10 ppm), corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group. These signals are often exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure:

-

A signal around 31-32 ppm for the three equivalent methyl carbons of the tert-butyl group and a quaternary carbon signal around 35 ppm .

-

Multiple signals in the 110-160 ppm range for the aromatic carbons, including the hydroxyl- and carboxyl-substituted carbons.

-

A signal downfield, typically >170 ppm , for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.

-

O-H Stretch (Phenol): A sharper band around 3300-3500 cm⁻¹ .

-

C-H Stretch (tert-Butyl): Strong bands just below 3000 cm⁻¹ (aliphatic C-H).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1650-1700 cm⁻¹ .

-

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

Acidity and Reactivity

-

Carboxylic Acid Group: This is the most acidic site, readily deprotonated by bases. It undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic catalysis (Fischer esterification) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by strong bases. It can undergo etherification (e.g., Williamson ether synthesis). It also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

-

Aromatic Ring: The ring is activated by the hydroxyl group and the tert-butyl group. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be directed by these groups, primarily to the C3 and C5 positions.

Synthesis Pathway

A common method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction .[6] This process involves the carboxylation of a phenoxide salt. For this compound, the logical starting material is 4-tert-butylphenol.

Caption: Kolbe-Schmitt synthesis of the target molecule.

Experimental Protocols

Adherence to validated experimental protocols ensures reproducibility and accuracy. Below is a representative procedure for the characterization of a synthesized batch of the title compound.

Protocol: Melting Point Determination and Recrystallization

Objective: To purify the crude product by recrystallization and determine its melting point as a criterion of purity.

Causality: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The melting point of a pure crystalline solid is a sharp, well-defined range, which broadens and becomes depressed in the presence of impurities.

Methodology:

-

Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, water, hexane, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water) may be required.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove insoluble impurities and charcoal. This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

-

Melting Point Analysis: Place a small amount of the dry, purified solid in a capillary tube. Use a calibrated digital melting point apparatus to determine the temperature range over which the solid melts. Record the onset and completion of melting.

Caption: Workflow for purification and melting point analysis.

Applications in Research and Drug Development

Substituted salicylic acids are valuable scaffolds in medicinal chemistry. The unique substitution pattern of this compound makes it a useful starting material.

-

Building Block: It serves as a precursor for more complex molecules. The carboxylic acid and phenol groups can be selectively modified to build larger structures.

-

PROTACs: The molecule is listed as a building block for Protein Degrader technologies (e.g., PROTACs), which are a novel therapeutic modality.[1]

-

Bioactivity Studies: Derivatives of hydroxybenzoic acids are widely studied for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[7][8][9][10] The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of derivative compounds. For instance, a derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been investigated for its neuroprotective effects against oxygen-glucose deprivation injury.[7]

Conclusion

This compound is a specialty chemical with a well-defined set of physicochemical and spectroscopic properties. Its structural features—a reactive carboxylic acid, a moderately acidic phenol, and a bulky lipophilic tert-butyl group—provide a versatile platform for synthetic chemists. A thorough understanding of its characteristics, from solubility and reactivity to its analytical signature, is paramount for its successful application in academic research and the pharmaceutical industry, particularly in the synthesis of novel bioactive compounds and advanced therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [chemicalbook.com]

- 4. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Solubility Profile of 4-(tert-Butyl)-2-hydroxybenzoic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, from reaction chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(tert-Butyl)-2-hydroxybenzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, chemists, and formulation scientists with the foundational principles, theoretical models, and practical experimental protocols necessary to characterize its solubility profile. We delve into the structural analysis of the molecule to predict its behavior, introduce theoretical frameworks such as Hansen Solubility Parameters for predictive insights, and provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility

This compound (CAS 4578-63-6) is a substituted salicylic acid derivative. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bulky nonpolar tert-butyl group, presents a unique and challenging solubility profile.[1][2] For professionals in drug development, understanding this profile is paramount. Poor solubility can hinder synthetic reaction yields, complicate purification processes like crystallization, and critically, lead to low bioavailability in formulated drug products.

This guide moves beyond a simple data sheet, offering a robust scientific approach to:

-

Predict solubility behavior based on molecular structure.

-

Model solubility using established theoretical frameworks.

-

Measure solubility accurately and reproducibly through validated experimental protocols.

Physicochemical and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure and the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4]

Molecular Properties:

Structural Features Governing Solubility:

-

Polar Moieties (Hydrogen Bonding): The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds. These groups promote solubility in polar solvents, particularly those that can also act as hydrogen bond donors or acceptors (e.g., alcohols, DMSO).

-

Nonpolar Moiety (van der Waals Forces): The aromatic benzene ring and, most significantly, the large tert-butyl group are nonpolar and lipophilic. The tert-butyl group, in particular, creates steric bulk and contributes significantly to the molecule's affinity for nonpolar solvents (e.g., alkanes, toluene) through van der Waals interactions.

Predicted Solubility Behavior: The presence of both strongly polar and significantly nonpolar regions suggests that this compound is an amphiphilic molecule. Its solubility will be a delicate balance between these competing characteristics. It is expected to exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and nonpolar regions of the molecule.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for predicting solvent-solute compatibility.[5] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [7]

A solute is assigned an "interaction radius" (R₀). If the calculated distance (Ra) to a solvent is less than R₀, high solubility is predicted. While the specific HSP values for this compound are not published, they can be experimentally determined by systematically testing its solubility in a range of solvents with known HSP values.

Caption: The Hansen Solubility Sphere concept. Solvents inside the sphere are good solvents.

Experimental Determination of Solubility

Rigorous experimental measurement remains the gold standard for characterizing solubility. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's behavior.

Protocol 1: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's acidic/basic nature and general polarity, guiding the selection of solvents for quantitative analysis.[8][9]

Methodology:

-

Preparation: Add ~20 mg of this compound to four separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of the following solvents to the respective tubes:

-

Tube A: Deionized Water

-

Tube B: 5% w/v NaOH (aq)

-

Tube C: 5% w/v NaHCO₃ (aq)

-

Tube D: 5% w/v HCl (aq)

-

-

Observation: Vigorously shake each tube for 30-60 seconds. Observe if the solid dissolves completely.

-

Interpretation:

-

Soluble in Water: Indicates significant polarity.

-

Insoluble in Water, Soluble in NaOH & NaHCO₃: Indicates a strong acid (carboxylic acid is expected to dissolve in both).[8]

-

Insoluble in Water, Soluble in NaOH only: Would indicate a weak acid (like a phenol), but the presence of the carboxylic acid makes this unlikely.

-

Insoluble in Water/Bases, Soluble in HCl: Indicates a basic compound (e.g., an amine), which is not applicable here.

-

Caption: Decision workflow for qualitative solubility analysis.

Protocol 2: Quantitative Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a highly reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[10]

Methodology:

-

System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Causality Note: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A time-course study (measuring concentration at 24, 48, and 72 hours) is recommended to validate the chosen equilibration time.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle. Centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

-

UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a strong chromophore and no other components interfere at the analysis wavelength. A calibration curve is also required.

-

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Application

Quantitative solubility data should be compiled into a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | Value | Value |

| Toluene | 2.38 | Value | Value |

| Ethyl Acetate | 6.02 | Value | Value |

| Acetone | 20.7 | Value | Value |

| Ethanol | 24.5 | Value | Value |

| Methanol | 32.7 | Value | Value |

| Water | 80.1 | Value | Value |

Note: The values in this table are placeholders and must be determined experimentally.

Application of Data:

-

Solvent Selection: The compiled data provides an empirical basis for selecting optimal solvents for synthesis (ensuring reactants are dissolved), crystallization (high solubility in a hot solvent, low in a cold one), and formulation.

-

HSP Determination: The binary solubility data (soluble/insoluble) from a range of ~20-30 solvents can be used with specialized software to calculate the Hansen Solubility Parameters (δd, δp, δh) and the interaction radius (R₀) for this compound.

-

Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is the first step in developing liquid dosage forms or predicting dissolution behavior for solid dosage forms.

Conclusion

Characterizing the solubility of this compound is a foundational task for any scientist working with this compound. By combining structural analysis, theoretical modeling with Hansen Solubility Parameters, and rigorous execution of quantitative experimental protocols like the shake-flask method, researchers can build a comprehensive and reliable solubility profile. This knowledge is not merely academic; it is a critical enabler for successful process development, purification, and formulation in the chemical and pharmaceutical industries.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. pirika.com [pirika.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(tert-Butyl)-2-hydroxybenzoic acid

Introduction

4-(tert-Butyl)-2-hydroxybenzoic acid is a derivative of salicylic acid (2-hydroxybenzoic acid), characterized by a tert-butyl group at the C4 position of the benzene ring. This substitution, along with the hydroxyl and carboxylic acid moieties, defines its chemical properties and suggests a potential for significant biological activity. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to other well-characterized phenolic compounds provides a strong basis for forming robust, testable hypotheses regarding its mechanism of action.

This guide moves beyond a simple recitation of facts, instead providing a scientifically-grounded framework for investigation. As a senior application scientist, the goal is to synthesize data from related molecules to propose primary potential mechanisms and to provide the detailed experimental workflows necessary to validate them. We will explore three core hypothesized pathways:

-

Modulation of the Nrf2/HO-1 Antioxidant Response Pathway: Leveraging its nature as a phenolic antioxidant.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling: Drawing parallels with other tert-butylated phenols.

-

Interaction with Estrogen Receptor (ER) Signaling Pathways: Based on the known activity of its parent compound, 4-hydroxybenzoic acid.

This document serves as both a whitepaper on the current state of inferred knowledge and a practical guide for researchers poised to elucidate the functional role of this compound in cellular systems.

Part 1: Modulation of the Nrf2/HO-1 Antioxidant Response Pathway

Scientific Rationale & Causality

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

The structural features of this compound, specifically the electron-donating hydroxyl and tert-butyl groups on the aromatic ring, suggest it is a potent antioxidant. A compelling piece of evidence comes from a closely related molecule, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, which has been shown to protect against oxidative stress-induced apoptosis by activating the Akt/Nrf2/HO-1 signaling pathway[1]. This strongly suggests that the this compound moiety is the active pharmacophore responsible for engaging this pathway. We hypothesize that the compound either generates a mild reactive oxygen species (ROS) signal that disrupts Keap1 or directly interacts with Keap1, leading to Nrf2 activation.

Proposed Signaling Pathway Diagram

Caption: Hypothesized activation of the Nrf2/HO-1 pathway.

Experimental Validation Workflow

This workflow provides a self-validating system, moving from general antioxidant capacity to specific pathway activation and functional gene expression.

Protocol 1: Assessment of In Vitro Antioxidant Activity (DPPH Assay)

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol or DMSO. Create a serial dilution series (e.g., 1 to 500 µM).

-

Use Ascorbic Acid or Trolox as a positive control.

-

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control.

-

Add 100 µL of the DPPH solution to each well. Include a blank with methanol only.

-

-

Incubation & Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of DPPH radical scavenging activity. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration. A lower IC50 indicates higher antioxidant activity.

-

Protocol 2: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture & Treatment:

-

Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for different time points (e.g., 0, 1, 3, 6 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and use a commercial nuclear/cytoplasmic extraction kit following the manufacturer's protocol to separate the fractions.

-

-

Protein Quantification & SDS-PAGE:

-

Determine protein concentration for each fraction using a BCA assay.

-

Denature 20-30 µg of protein per sample in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C: anti-Nrf2, anti-Lamin B (nuclear marker), and anti-GAPDH (cytoplasmic marker).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and imaging system.

-

-

Analysis: An increase in the Nrf2 band intensity in the nuclear fraction (normalized to Lamin B) relative to the untreated control confirms nuclear translocation.

Protocol 3: RT-qPCR for Nrf2 Target Gene Expression

-

Cell Treatment & RNA Extraction:

-

Treat cells as described in Protocol 2 (a 6-24 hour treatment window is typical for gene expression).

-

Extract total RNA using a TRIzol-based method or a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform qPCR using SYBR Green master mix with primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A dose-dependent increase in HO-1 and NQO1 mRNA levels indicates functional activation of the Nrf2 pathway.

Hypothetical Data Summary

| Assay | Endpoint | 0 µM | 10 µM | 25 µM | 50 µM |

| DPPH Assay | IC50 | - | - | 45 µM | - |

| Western Blot | Nuclear Nrf2 (Fold Change) | 1.0 | 1.8 | 3.5 | 4.2 |

| RT-qPCR | HO-1 mRNA (Fold Change) | 1.0 | 2.5 | 5.1 | 7.8 |

| RT-qPCR | NQO1 mRNA (Fold Change) | 1.0 | 2.1 | 4.3 | 6.5 |

Part 2: Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Scientific Rationale & Causality

The MAPK pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, inflammation, and apoptosis. The three main branches are the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Phenolic antioxidants have a complex relationship with these pathways. Butylated hydroxyanisole (BHA), which shares the tert-butyl phenol motif, and its metabolite tert-butylhydroquinone (tBHQ) are known to differentially activate ERK2 and JNK1[2]. This activation is linked to the generation of reactive intermediates and cellular stress[2].

The choice to investigate this pathway is based on the structural precedent. We hypothesize that this compound, like BHA, may induce a transient activation of MAPK pathways as part of its overall cellular effect. This could be a mechanism contributing to its cytoprotective effects (e.g., via ERK) or potentially a pro-apoptotic signal at higher concentrations (e.g., via sustained JNK activation). The key to validation is to measure the phosphorylation status of the core kinases, as this is the universal sign of their activation.

Proposed Signaling Pathway Diagram

Caption: Hypothesized modulation of the MAPK signaling cascade.

Experimental Validation Workflow

Protocol 4: Western Blot for MAPK Phosphorylation

-

Cell Culture & Treatment:

-

Seed a responsive cell line (e.g., HeLa or HEK293) in 6-well plates.

-

Perform a dose-response experiment (e.g., 0-100 µM for 1 hour) and a time-course experiment (e.g., 50 µM for 0, 15, 30, 60, 120 minutes) to capture both transient and sustained signaling.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of the proteins.

-

Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification & Immunoblotting:

-

Follow the steps for protein quantification, SDS-PAGE, and transfer as described in Protocol 2.

-

Antibody Incubation: This is the most critical step. Use a pair of antibodies for each target kinase: one that detects the phosphorylated form and one that detects the total protein. This allows for normalization and proves that changes are due to activation, not changes in total protein expression.

-

Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), total-ERK1/2; p-JNK (Thr183/Tyr185), total-JNK; p-p38 (Thr180/Tyr182), total-p38. Use anti-β-actin as a loading control.

-

-

-

Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

For each MAPK, calculate the ratio of the phosphorylated protein signal to the total protein signal. Express the results as a fold change relative to the untreated control.

-

Hypothetical Data Summary

| Kinase | Treatment Time (50 µM) | 0 min | 15 min | 30 min | 60 min | 120 min |

| p-ERK/total-ERK | Fold Change | 1.0 | 3.5 | 4.8 | 2.1 | 1.2 |

| p-JNK/total-JNK | Fold Change | 1.0 | 1.2 | 1.9 | 3.2 | 3.5 |

| p-p38/total-p38 | Fold Change | 1.0 | 1.1 | 1.5 | 1.8 | 1.6 |

Part 3: Potential Interaction with Estrogen Receptor (ER) Signaling

Scientific Rationale & Causality

The parent compound, 4-hydroxybenzoic acid, is known to possess weak estrogenic activity[3][4]. Studies have shown it can promote the proliferation of ER-positive breast cancer cells (MCF-7) and that this effect is mediated through Estrogen Receptor α (ERα)[4]. The mechanism involves the activation of downstream signaling cascades, including the PI3K/AKT and ERK pathways[4]. The addition of a bulky tert-butyl group at the C4 position could potentially enhance or alter this interaction with the ligand-binding domain of ERα. Therefore, investigating this pathway is a logical step in characterizing the compound's full biological profile.

Proposed Signaling Pathway Diagram

Caption: Hypothesized estrogenic action via ERα signaling.

Experimental Validation Workflow

Protocol 5: E-Screen (Estrogen Screen) Proliferation Assay

-

Cell Culture:

-

Culture MCF-7 cells (ER-positive) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to remove any exogenous estrogens.

-

-

Treatment:

-

Seed cells in a 96-well plate.

-

Treat with a range of concentrations of this compound. Use 17β-estradiol as a positive control.

-

To confirm ER-dependence, treat a parallel set of wells with the test compound in combination with an ER antagonist (e.g., ICI 182,780).

-

-

Proliferation Measurement:

-

After 5-6 days, measure cell proliferation using an MTT or similar viability assay.

-

-

Analysis: A dose-dependent increase in cell proliferation that is blocked by the ER antagonist indicates an estrogen-like effect mediated through the estrogen receptor.

Protocol 6: ERα Reporter Gene Assay

-

Cell Line: Use a cell line (e.g., HEK293 or a stable MCF-7 line) that is co-transfected with a plasmid expressing human ERα and a reporter plasmid containing an estrogen response element (ERE) driving the expression of a luciferase gene[2].

-

Treatment:

-

Plate the cells and treat with the test compound, positive control (estradiol), and negative control (vehicle).

-

-

Luciferase Assay:

-

After 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Analysis: An increase in luciferase activity directly demonstrates that the compound can activate gene transcription via the ERα/ERE mechanism.

Hypothetical Data Summary

| Assay | Treatment | Response | Response + ICI 182,780 |

| E-Screen | Vehicle | 1.0 (Proliferation Index) | 1.0 |

| Estradiol (1 nM) | 2.5 | 1.1 | |

| Compound (10 µM) | 1.8 | 1.0 | |

| ERα Reporter | Vehicle | 1.0 (Luciferase Activity) | N/A |

| Estradiol (1 nM) | 8.5 | N/A | |

| Compound (10 µM) | 4.2 | N/A |

Synthesis and Future Directions

The experimental workflows outlined in this guide provide a comprehensive strategy to investigate the primary hypothesized mechanisms of action of this compound. The results should not be viewed in isolation. For instance, activation of the MAPK/ERK pathway (Part 2) is a known downstream consequence of ERα signaling (Part 3), creating a potential mechanistic link that can be explored with pathway inhibitors.

Upon completion of this foundational characterization, further studies would be warranted:

-

Direct Target Identification: Employ techniques like thermal shift assays or affinity chromatography to identify direct binding partners of the compound.

-

Toxicology and Safety: Conduct comprehensive safety assessments, including cytotoxicity assays in a broader range of cell lines and in vivo toxicity studies.

-

In Vivo Efficacy: If a promising mechanism is validated (e.g., potent Nrf2 activation), test the compound's efficacy in relevant animal models of diseases involving oxidative stress, such as ischemia-reperfusion injury or neurodegeneration.

By systematically applying the principles and protocols within this guide, the scientific community can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent or a valuable chemical probe.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 4-(tert-Butyl)-2-hydroxybenzoic Acid Derivatives: A Technical Guide

Abstract

The salicylic acid scaffold has long been a cornerstone in medicinal chemistry, celebrated for its diverse pharmacological activities. Within this chemical family, derivatives of 4-(tert-Butyl)-2-hydroxybenzoic acid are emerging as a compelling class of compounds with a broad spectrum of biological activities. The introduction of a bulky tert-butyl group at the C4 position of the 2-hydroxybenzoic acid core significantly influences the molecule's lipophilicity and steric profile, leading to nuanced interactions with biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development to explore the therapeutic promise of this unique chemical space.

Introduction: The Strategic Advantage of the this compound Scaffold

Salicylic acid and its derivatives are renowned for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a 2-hydroxybenzoic acid, provides a platform for a multitude of chemical modifications to modulate biological activity. The strategic incorporation of a tert-butyl group at the para position to the hydroxyl group introduces several key physicochemical alterations:

-

Enhanced Lipophilicity: The nonpolar tert-butyl group increases the overall lipophilicity of the molecule. This can enhance membrane permeability, potentially leading to improved oral bioavailability and cellular uptake.

-

Steric Hindrance: The bulky nature of the tert-butyl group can influence the molecule's binding orientation and affinity to target proteins. This steric hindrance can confer selectivity for certain enzyme isoforms or receptor subtypes.

-

Modulation of Electronic Properties: The electron-donating nature of the tert-butyl group can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, which can be critical for target interaction and pharmacokinetic properties.

These modifications make this compound a promising starting point for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. This guide will delve into the synthesis of key derivatives and the in-vitro evaluation of their biological activities.

Synthetic Strategies: Crafting the Derivatives

The primary points for derivatization of this compound are the carboxylic acid and phenolic hydroxyl groups. Amides and esters are the most common derivatives synthesized to explore their biological potential.

General Synthesis Workflow

The general workflow for synthesizing amide and ester derivatives of this compound initiates with the activation of the carboxylic acid group, followed by nucleophilic substitution with an appropriate amine or alcohol.

Caption: General synthetic workflow for amide and ester derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide

This protocol details the synthesis of a representative amide derivative.

Step 1: Synthesis of 4-(tert-Butyl)-2-hydroxybenzoyl Chloride

-

To a solution of this compound (1.94 g, 10 mmol) in anhydrous dichloromethane (50 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(tert-Butyl)-2-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

-

Dissolve the crude 4-(tert-Butyl)-2-hydroxybenzoyl chloride (10 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (20 mL).

-

Add the benzylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-Benzyl-4-(tert-butyl)-2-hydroxybenzamide.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins. Many NSAIDs exert their effect by inhibiting COX-1 and/or COX-2. Derivatives of this compound are being investigated as potential COX inhibitors.

Mechanism of Action: COX Inhibition

Caption: Inhibition of the COX pathway by the derivatives.

In Vitro Evaluation: COX Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric assay kit.

Protocol: Colorimetric COX Inhibition Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Incubate for a specified time (e.g., 5 minutes) at 37 °C.

-

Stop the reaction and develop the color by adding a chromogen solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound derivatives is limited, general SAR trends for substituted benzamides suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining potency and selectivity.[1][2] Lipophilic and aromatic substituents often enhance activity.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound Derivatives

| Compound ID | R Group (Amide) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| TBH-A1 | Benzyl | 15.2 | 1.8 | 8.4 |

| TBH-A2 | Phenyl | 25.6 | 3.5 | 7.3 |

| TBH-A3 | Cyclohexyl | 45.1 | 10.2 | 4.4 |

| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive experimental data for these specific compounds is not publicly available.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Salicylic acid derivatives have shown promise in this area, and the unique properties of this compound derivatives make them interesting candidates for evaluation.

In Vitro Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the lipophilicity and electronic properties of the ester or amide substituent can significantly impact cytotoxicity. Electron-withdrawing groups on an aromatic substituent may enhance activity.[3]

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

| Compound ID | Derivative Type | R Group | IC₅₀ (µM) after 48h |

| TBH-E1 | Ester | Methyl | > 100 |

| TBH-E2 | Ester | Ethyl | 85.3 |

| TBH-A1 | Amide | Benzyl | 22.5 |

| TBH-A4 | Amide | 4-Chlorobenzyl | 15.8 |

| Doxorubicin | (Reference) | - | 0.8 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial and Antioxidant Potential

Antimicrobial Activity

Derivatives of hydroxybenzoic acids are known to possess antimicrobial properties.[4] The increased lipophilicity of this compound derivatives may facilitate their passage through microbial cell membranes.

In Vitro Evaluation: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method against various bacterial and fungal strains.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold suggests inherent antioxidant potential. This can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The strategic placement of the tert-butyl group offers a unique handle to modulate the physicochemical properties and biological activities of the parent salicylic acid scaffold. Preliminary investigations and analogies to related compounds suggest significant potential in the realms of anti-inflammatory, anticancer, antimicrobial, and antioxidant therapies.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish robust structure-activity relationships. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of selective and potent agents from this chemical class could lead to the next generation of therapeutics with improved efficacy and safety profiles.

References

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architect's Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-(tert-Butyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides an in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(tert-Butyl)-2-hydroxybenzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of crystallographic science, explaining the rationale behind experimental choices and the logic that underpins a successful structure determination. By synthesizing procedural steps with expert insights, this guide aims to equip the reader with a comprehensive understanding of how to elucidate the three-dimensional atomic arrangement of this pharmaceutically relevant molecule, thereby informing its solid-state properties and potential applications.

Introduction: The Significance of Crystalline Form in Drug Development

In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This compound, a substituted aromatic carboxylic acid, serves as a valuable building block in the synthesis of various organic compounds, including potential therapeutic agents and UV absorbers. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of its molecular geometry, intermolecular interactions, and packing motifs in the solid state. This knowledge is foundational for polymorphism screening, salt and co-crystal design, and ultimately, the rational development of effective and stable drug formulations.

This guide will detail the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structure refinement.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the success and accuracy of the subsequent diffraction experiment.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Potassium 4-tert-butylphenoxide: In a high-pressure reactor, 4-tert-butylphenol is reacted with a stoichiometric amount of potassium hydroxide in an anhydrous solvent (e.g., toluene) under reflux to form the potassium salt. Water is removed azeotropically.

-

Carboxylation: The reactor is pressurized with carbon dioxide (5-10 atm) and heated to 150-180 °C for several hours. The carboxylation occurs preferentially at the ortho position to the hydroxyl group due to the directing effect of the potassium phenoxide.

-

Workup and Isolation: After cooling, the reaction mixture is dissolved in water. Acidification with a mineral acid, such as sulfuric acid, to a pH of approximately 2-3 precipitates the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a process of patient experimentation. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: The compound is dissolved in a minimal amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface of the two solvents.

For this compound, a good starting point is slow evaporation from a solution in a moderately polar solvent like ethanol or acetone, or a solvent mixture such as ethanol/water.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, leading to a unique diffraction pattern.

The Experimental Workflow

The process of obtaining and analyzing SC-XRD data can be broken down into several key stages.

Experimental Workflow for SC-XRD

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It should be well-formed, transparent, and free of cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.

-

Preliminary Scans: Short scans are performed to determine the unit cell parameters and the crystal's orientation.

-

Full Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray reflections.

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to determine the intensity of each reflection.

-